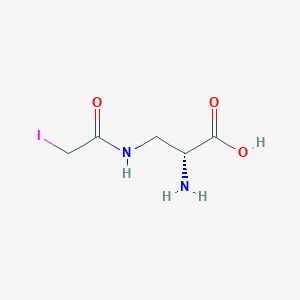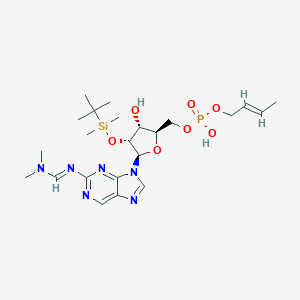
11,15-Eicosadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,15-Eicosadienoic acid (11,15-EDA) is a polyunsaturated fatty acid that belongs to the omega-6 family. It is found in high concentrations in the adipose tissue of mammals and is an important precursor for the synthesis of other bioactive lipids. 11,15-Eicosadienoic acid has been shown to have a variety of physiological effects, including anti-inflammatory and anti-proliferative properties.
Mécanisme D'action
The mechanism of action of 11,15-Eicosadienoic acid is not fully understood, but it is thought to act through several pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of lipoxygenase (LOX), which is an enzyme involved in the production of leukotrienes, which are also pro-inflammatory. Additionally, 11,15-Eicosadienoic acid has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
11,15-Eicosadienoic acid has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 11,15-Eicosadienoic acid has been shown to reduce blood pressure and improve lipid profiles by reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 11,15-Eicosadienoic acid in lab experiments is that it is a naturally occurring compound that can be synthesized from linoleic acid, which is widely available. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to obtain pure 11,15-Eicosadienoic acid due to its low abundance in natural sources.
Orientations Futures
There are several future directions for research on 11,15-Eicosadienoic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of 11,15-Eicosadienoic acid and its effects on lipid metabolism and cardiovascular health.
Méthodes De Synthèse
11,15-Eicosadienoic acid can be synthesized from linoleic acid, which is an essential fatty acid that cannot be synthesized by the body and must be obtained from the diet. Linoleic acid is converted to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then converted to dihomo-gamma-linolenic acid (DGLA) by the enzyme delta-5-desaturase. Finally, DGLA is converted to 11,15-Eicosadienoic acid by the enzyme delta-4-desaturase.
Applications De Recherche Scientifique
11,15-Eicosadienoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-proliferative effects by inhibiting the growth of cancer cells. In addition, 11,15-Eicosadienoic acid has been shown to have beneficial effects on cardiovascular health by reducing blood pressure and improving lipid profiles.
Propriétés
Numéro CAS |
133530-13-9 |
|---|---|
Nom du produit |
11,15-Eicosadienoic acid |
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(11E,15E)-icosa-11,15-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,9-10H,2-4,7-8,11-19H2,1H3,(H,21,22)/b6-5+,10-9+ |
Clé InChI |
AQMJFJSWRDZFFQ-QPHGKBKNSA-N |
SMILES isomérique |
CCCC/C=C/CC/C=C/CCCCCCCCCC(=O)O |
SMILES |
CCCCC=CCCC=CCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCC=CCCC=CCCCCCCCCCC(=O)O |
Synonymes |
11,15-eicosadienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)
![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237304.png)

![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)